4-((4-benzylpiperidin-1-yl)methyl)-6-methyl-2H-chromen-2-one
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Overview
Description
The compound “4-((4-benzylpiperidin-1-yl)methyl)-6-methyl-2H-chromen-2-one” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound . It’s worth noting that 4-Benzylpiperidine, a related compound, is used in scientific studies as a monoamine releasing agent .
Scientific Research Applications
Synthetic Pathways and Chemical Structures
4-((4-benzylpiperidin-1-yl)methyl)-6-methyl-2H-chromen-2-one is a compound that may be related to chromen-2-one derivatives, which are of significant interest due to their presence in secondary metabolites with pharmacological importance. The synthetic approaches for chromen-2-one derivatives, including 6H-benzo[c]chromen-6-ones, involve various protocols that are crucial for developing compounds with potential biological activities. These protocols include Suzuki coupling reactions, reactions of 3-formylcoumarin with 1,3-bis(silylenol ethers), and radical-mediated cyclization, among others, which are essential for constructing biologically active compounds (Ofentse Mazimba, 2016).
Antioxidant and Radical Scavenging Activities
Chromones and their derivatives, including chromen-2-one compounds, have been identified as having significant antioxidant properties. These properties are critical for neutralizing active oxygen species and interrupting free radical processes that can lead to cellular impairment and various diseases. The structure-activity relationship indicates that certain groups within the chromone nucleus, such as the double bond and carbonyl group, are crucial for these radical scavenging activities (Preeti Yadav et al., 2014).
Potential Anticancer Activities
Compounds structurally related to this compound have been explored for their anticancer properties. For instance, baicalein, a flavonoid compound derived from the roots of Scutellaria baicalensis and possessing a chromen-2-one core, has shown significant anti-cancer activities through its effects on cell proliferation, metastasis, apoptosis, and autophagy, particularly in hepatocellular carcinoma (HCC) (B. Bie et al., 2017). This highlights the potential for derivatives of chromen-2-one to be developed as novel anticancer drugs.
Insights into DNA Interaction
The binding affinity to DNA, especially through the minor groove, is a significant property of many therapeutic agents. Compounds similar in structure to this compound, like Hoechst 33258, a bis-benzimidazole derivative, exhibit strong binding to the minor groove of double-stranded B-DNA. Such interactions are crucial for understanding the molecular basis of drug-DNA interactions and for the development of drugs targeting specific DNA sequences (U. Issar & R. Kakkar, 2013).
Mechanism of Action
Target of Action
The primary target of the compound 4-((4-benzylpiperidin-1-yl)methyl)-6-methyl-2H-chromen-2-one is believed to be the acetylcholinesterase enzyme (AChE) . This enzyme plays a crucial role in the nervous system where it breaks down the neurotransmitter acetylcholine, which is involved in transmitting signals across nerve synapses .
Mode of Action
The compound interacts with its target, the acetylcholinesterase enzyme, by inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, leading to an increase in the concentration of acetylcholine in the synaptic cleft . This results in enhanced cholinergic transmission .
Biochemical Pathways
The compound affects the cholinergic pathway, which is involved in many functions including muscle movement, breathing, heart rate, learning, and memory . By inhibiting acetylcholinesterase, the compound increases the availability of acetylcholine, enhancing the transmission of signals in the cholinergic pathway .
Pharmacokinetics
The compound’s efficacy suggests that it is likely well-absorbed and able to cross the blood-brain barrier to exert its effects on the central nervous system .
Result of Action
The result of the compound’s action is an enhancement of cholinergic transmission. This can lead to improved cognitive function, particularly in conditions where cholinergic transmission is impaired, such as Alzheimer’s disease . The compound’s ability to prevent β-sheet aggregation and fibril formation also suggests potential neuroprotective effects .
Action Environment
Factors such as temperature, ph, and the presence of other substances could potentially affect the compound’s stability and activity .
properties
IUPAC Name |
4-[(4-benzylpiperidin-1-yl)methyl]-6-methylchromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO2/c1-17-7-8-22-21(13-17)20(15-23(25)26-22)16-24-11-9-19(10-12-24)14-18-5-3-2-4-6-18/h2-8,13,15,19H,9-12,14,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HROUZSGBUNQOGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=O)C=C2CN3CCC(CC3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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